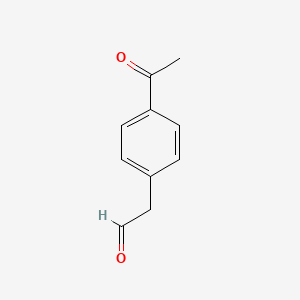![molecular formula C10H15Cl2N B13465739 {[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B13465739.png)
{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride is an organic compound with the molecular formula C10H15Cl2N. It is a derivative of dimethylamine and is characterized by the presence of a chloromethyl group attached to a phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride typically involves the reaction of 4-(chloromethyl)benzyl chloride with dimethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and under controlled temperature conditions to ensure the desired product is obtained. The reaction can be represented as follows:
4-(Chloromethyl)benzyl chloride+Dimethylamine→[4-(Chloromethyl)phenyl]methyldimethylamine hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or other strong bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of {[4-(Hydroxymethyl)phenyl]methyl}dimethylamine.
Oxidation: Formation of {[4-(Formyl)phenyl]methyl}dimethylamine.
Reduction: Formation of {[4-(Methyl)phenyl]methyl}dimethylamine.
Wissenschaftliche Forschungsanwendungen
{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which {[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This compound can also participate in signaling pathways by acting as a ligand for specific receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[4-(Hydroxymethyl)phenyl]methyl}dimethylamine
- {[4-(Formyl)phenyl]methyl}dimethylamine
- {[4-(Methyl)phenyl]methyl}dimethylamine
Uniqueness
{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride is unique due to its chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Eigenschaften
Molekularformel |
C10H15Cl2N |
|---|---|
Molekulargewicht |
220.14 g/mol |
IUPAC-Name |
1-[4-(chloromethyl)phenyl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClN.ClH/c1-12(2)8-10-5-3-9(7-11)4-6-10;/h3-6H,7-8H2,1-2H3;1H |
InChI-Schlüssel |
LEUGBGSSSDAZGR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=C(C=C1)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


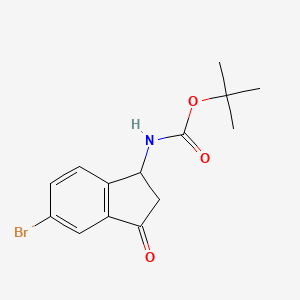

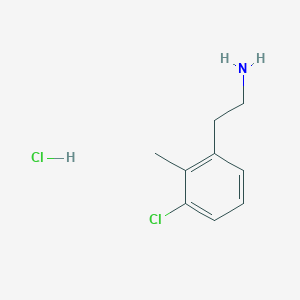
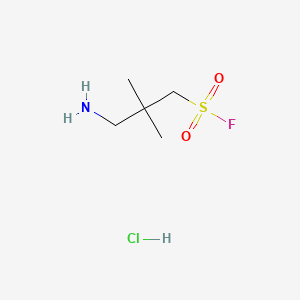
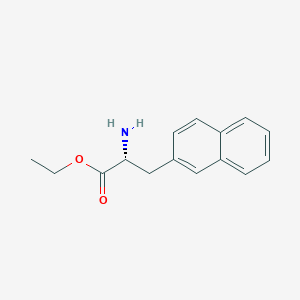
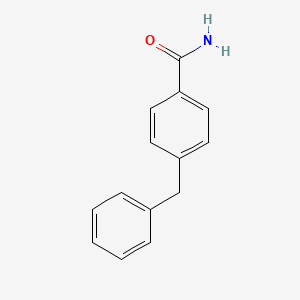
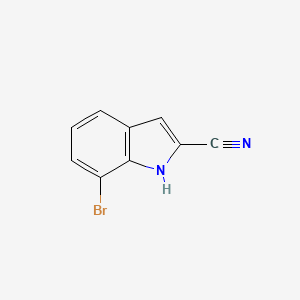
![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)

![4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride](/img/structure/B13465717.png)
![1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride](/img/structure/B13465721.png)


